N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic derivative combining triazolopyridazine and thiophene moieties. The closest analogs discussed in the literature involve substituted acetamide derivatives with pyrimidine, triazole, or thiophene substituents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-26-12-5-6-13(14(10-12)27-2)20-17(25)11-29-18-8-7-16-21-22-19(24(16)23-18)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTCQQYGKUYZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a triazole moiety known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
The molecular formula of this compound is CHNOS, with a molecular weight of 427.5 g/mol. The structural complexity of this compound contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A review highlighted the antibacterial activity of various 1,2,4-triazoles against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens . The presence of the thiophene group in the compound may enhance its antimicrobial efficacy due to increased electron density and potential interactions with bacterial enzymes.
Anticancer Properties
Mercapto-substituted 1,2,4-triazoles have been documented for their anticancer effects. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines . The specific compound under discussion may exhibit similar properties due to its structural similarities with established anticancer agents.
Anti-inflammatory Effects
Compounds with triazole and thiophene functionalities are often investigated for their anti-inflammatory activities. Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases . The specific effects of this compound on inflammatory pathways warrant further exploration.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. The presence of electron-donating groups (like methoxy groups) and heteroatoms (like sulfur in thiophene) can significantly influence their interaction with biological targets. Understanding the SAR can help in optimizing the efficacy and selectivity of these compounds for specific therapeutic applications.
Case Studies
- Antibacterial Evaluation : A study assessing various triazole derivatives found that modifications on the triazole ring could enhance antibacterial potency against resistant strains . This suggests that this compound could be optimized for improved activity.
- Anticancer Activity : In vitro studies on similar triazole compounds indicated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reflecting potent activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs based on synthesis, physicochemical properties, and reported bioactivity.
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Similarities and Differences: The target compound shares a thioacetamide linker and aromatic substituents (e.g., 2,4-dimethoxyphenyl) with analogs like 4a and the triazole-thiophene derivative . However, its triazolo[4,3-b]pyridazine core distinguishes it from pyrimidine- or thiazole-based analogs.
Synthetic Challenges: High-yield synthesis (>90%) is achievable for pyrimidine-based acetamide derivatives (e.g., 4a) via reflux in acetonitrile with triethylamine .
Bioactivity Gaps :
- While pyrimidine-thioacetamide analogs (e.g., 4a ) are hypothesized to exhibit antimicrobial activity due to halogen (Cl) and hydroxy groups , the target compound’s methoxy groups may alter solubility and bioavailability.
- Thiazole derivatives (e.g., thiazolo[3,2-a]pyridines) show moderate antimicrobial activity, but the triazolo[4,3-b]pyridazine scaffold’s role in enhancing or diminishing this activity remains unexplored in the evidence .
Limitations of Available Evidence
- No direct data on the target compound’s synthesis, characterization (e.g., IR, NMR), or bioactivity exists in the provided materials.
- lists a triazole-thiophene analog but lacks functional data , limiting mechanistic insights.
Recommendations for Further Research
Conduct molecular docking studies to compare the target compound’s binding affinity with kinase or microbial targets against analogs like 4a .
Synthesize the compound using methods analogous to 4a but with modifications for triazolo[4,3-b]pyridazine cyclization.
Evaluate solubility and logP to assess pharmacokinetic differences arising from the 2,4-dimethoxyphenyl group versus chlorophenyl or benzyloxy substituents.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- The synthesis involves multi-step reactions starting from hydrazine derivatives and functionalized pyridazine precursors. Key steps include:
- Triazolopyridazine core formation : Cyclization of hydrazine intermediates with thiophene-2-carbaldehyde under reflux in ethanol or DMF .
- Thioacetamide linkage : Coupling the triazolopyridazine intermediate with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 483.12) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Q. What are the primary pharmacological targets of this compound?
- The triazolopyridazine core and thiophene moiety suggest potential kinase inhibition (e.g., JAK2, EGFR) or antimicrobial activity, based on structural analogs . Preliminary in vitro studies on related compounds show IC₅₀ values of 0.5–2.0 µM against cancer cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for thioether formation .
- Catalyst use : Triethylamine (TEA) improves coupling reactions by scavenging HCl .
- Temperature control : Maintaining 60–80°C during thioacetamide coupling prevents side reactions (e.g., oxidation of thiol groups) .
Q. How to resolve contradictions in spectral data for structural confirmation?
- Multi-technique validation : Cross-reference NMR (e.g., NOESY for spatial proximity) with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography for ambiguous cases .
- Isotopic labeling : Use ³⁵S-labeled intermediates to track sulfur incorporation in the thioether linkage .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 2,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to assess electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to modulate lipophilicity and target binding .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. How to address discrepancies in biological assay results across studies?
- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Methodological Challenges and Solutions
Q. Why does the compound exhibit low solubility in aqueous buffers?
- The hydrophobic thiophene and dimethoxyphenyl groups reduce solubility. Solutions include:
- Co-solvents : Use DMSO (≤1% v/v) in cell culture media .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Q. How to mitigate degradation during long-term storage?
- Storage conditions : Keep at -20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
